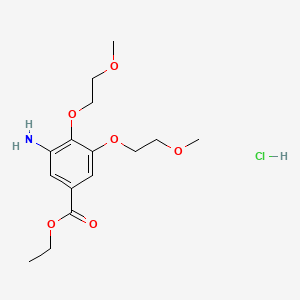

Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride

Description

Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride is a derivative of Ethyl Protocatechuate, an antioxidant compound found in Sicilian virgin olive oils and red wines . This compound is also an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent .

Properties

Molecular Formula |

C15H24ClNO6 |

|---|---|

Molecular Weight |

349.81 g/mol |

IUPAC Name |

ethyl 3-amino-4,5-bis(2-methoxyethoxy)benzoate;hydrochloride |

InChI |

InChI=1S/C15H23NO6.ClH/c1-4-20-15(17)11-9-12(16)14(22-8-6-19-3)13(10-11)21-7-5-18-2;/h9-10H,4-8,16H2,1-3H3;1H |

InChI Key |

MKFCOYUVEJWJEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride involves several steps. The starting material is typically Ethyl Protocatechuate, which undergoes a series of reactions to introduce the amino and methoxyethoxy groups. The final product is then converted to its hydrochloride salt form . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride involves its role as an intermediate in the synthesis of Erlotinib. Erlotinib inhibits EGFR-TK phosphorylation, blocking tumor cell signal transduction by competing with the substrate. This inhibition leads to the suppression of tumor cell growth and induction of apoptosis . The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride can be compared with similar compounds such as:

Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate: Another derivative used in the synthesis of Erlotinib.

Ethyl Protocatechuate: The parent compound with antioxidant properties.

Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A related compound with similar structural features but lacking the amino group.

The uniqueness of Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride lies in its specific functional groups, which make it a valuable intermediate in pharmaceutical synthesis and other applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.